molecular formula C16H17FN2O B8451938 N-(4-tert-butyl-phenyl)-2-fluoro-nicotinamide

N-(4-tert-butyl-phenyl)-2-fluoro-nicotinamide

Cat. No. B8451938
M. Wt: 272.32 g/mol
InChI Key: XBCMWMJDMVARDK-UHFFFAOYSA-N
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Patent
US07320992B2

Procedure details

A mixture of 2-fluoro-nicotinoyl chloride (5.10 g, 32.0 mmol), 4-tert-butylaniline (5.20 mL, 32.0 mmol), and NaHCO3 (5.40 g, 64.0 mmol) in 50 mL of CH2Cl2 was stirred at RT for 2 h and filtered through Celite®. The solvents were removed and the titled compound was obtained as a white solid after flash column chromatography. MS (ES+): 273.4 (M+H)+. Calc'd for C16H17FN2O-272.32
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
5.2 mL
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[N:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4](Cl)=[O:5].[C:11]([C:15]1[CH:21]=[CH:20][C:18]([NH2:19])=[CH:17][CH:16]=1)([CH3:14])([CH3:13])[CH3:12].C([O-])(O)=O.[Na+]>C(Cl)Cl>[C:11]([C:15]1[CH:16]=[CH:17][C:18]([NH:19][C:4](=[O:5])[C:3]2[CH:7]=[CH:8][CH:9]=[N:10][C:2]=2[F:1])=[CH:20][CH:21]=1)([CH3:14])([CH3:12])[CH3:13] |f:2.3|

Inputs

Step One
Name
Quantity
5.1 g
Type
reactant
Smiles
FC1=C(C(=O)Cl)C=CC=N1
Name
Quantity
5.2 mL
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(N)C=C1
Name
Quantity
5.4 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at RT for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through Celite®
CUSTOM
Type
CUSTOM
Details
The solvents were removed

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)(C)C1=CC=C(C=C1)NC(C1=C(N=CC=C1)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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